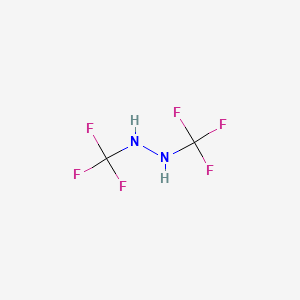

1,2-Bis(trifluoromethyl)hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

14848-78-3 |

|---|---|

Molecular Formula |

C2H2F6N2 |

Molecular Weight |

168.04 g/mol |

IUPAC Name |

1,2-bis(trifluoromethyl)hydrazine |

InChI |

InChI=1S/C2H2F6N2/c3-1(4,5)9-10-2(6,7)8/h9-10H |

InChI Key |

DYIRIKGQTBBWIX-UHFFFAOYSA-N |

Canonical SMILES |

C(NNC(F)(F)F)(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Bis Trifluoromethyl Hydrazine and Its Analogues

Direct Trifluoromethylation Strategies

Direct trifluoromethylation methods offer an efficient route to N-CF3 hydrazines by introducing the trifluoromethyl group directly onto a hydrazine (B178648) or a precursor molecule.

Radical Trifluoromethylation Approaches for N-CF3 Hydrazines

A significant advancement in the synthesis of N-CF3 hydrazines involves the radical trifluoromethylation of azodicarboxylates. rsc.orgnih.gov This method utilizes sodium triflinate (CF3SO2Na), commonly known as the Langlois reagent, as an inexpensive and readily available source of the trifluoromethyl radical (•CF3). rsc.orgacs.org The reaction is typically carried out under oxidative conditions, often using tert-butyl hydroperoxide (TBHP), to generate the •CF3 radical in situ. rsc.orgacs.org

This radical then adds to the N=N double bond of an azodicarboxylate to form a new N-CF3 hydrazine derivative. rsc.org The reaction has been successfully applied to both symmetrical and unsymmetrical azodicarboxylates, providing access to a diverse range of N-CF3 hydrazines. rsc.org A key advantage of this method is the high stability of the resulting N-CF3 hydrazine products. rsc.orgnih.gov

The general reaction mechanism involves the following steps:

Generation of the trifluoromethyl radical from the Langlois reagent. rsc.org

Addition of the •CF3 radical to the azodicarboxylate. rsc.org

Subsequent hydrogen atom transfer to yield the final N-CF3 hydrazine product. rsc.org

A notable application of this methodology is the synthesis of N-CF3-hydrazide peptidomimetics by carrying out the reaction on diazenes containing amino acids. rsc.org Furthermore, the protective groups on the synthesized N-CF3 hydrazides can be removed to generate versatile building blocks like RCO-N(CF3)-NH2 and H-N(CF3)-NHCOR hydrazines. rsc.org

Table 1: Radical Trifluoromethylation of Azodicarboxylates

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Di-tert-butyl azodicarboxylate | CF3SO2Na, TBHP | N-CF3 di-Boc hydrazine | 57 | acs.org |

| Unsymmetrical azodicarboxylates | CF3SO2Na, TBHP | N-CF3 hydrazides | 26-51 | rsc.org |

Electrochemical Trifluoromethylation Methods

Electrochemical methods provide a green and efficient alternative for the synthesis of trifluoromethylated compounds. rsc.orgresearchgate.net These methods often utilize the Langlois reagent as the trifluoromethyl source and can proceed without the need for external chemical oxidants. researchgate.netorganic-chemistry.org

In the context of hydrazine analogues, electrochemical strategies have been developed for the tandem trifluoromethylation/C(sp2)–H annulation of N-aryl enamines. rsc.org By tuning the electronic properties of the protecting groups on the nitrogen atom, various functionalized tetrahydroquinolines and dihydroquinolinones bearing a CF3 moiety can be synthesized. rsc.org

While not a direct synthesis of 1,2-bis(trifluoromethyl)hydrazine itself, these electrochemical methods highlight a powerful strategy for incorporating the CF3 group into nitrogen-containing heterocycles, which can be considered analogues. The general principle involves the anodic oxidation of the Langlois reagent to generate the trifluoromethyl radical, which then participates in subsequent C-C and C-N bond-forming reactions. researchgate.net

N-Trifluoromethylation of Amines with Specific Reagents

A variety of specific reagents have been developed for the N-trifluoromethylation of amines, which can be adapted for the synthesis of N-CF3 hydrazines. chinesechemsoc.orgchinesechemsoc.org Hypervalent iodine reagents, such as those developed by Togni and coworkers, have been used for the electrophilic trifluoromethylation of nitrogen atoms. nih.gov These reagents can introduce a "CF3+" equivalent to a nucleophilic nitrogen. academie-sciences.fr

Another approach involves the use of carbon disulfide (CS2) and silver fluoride (B91410) (AgF) for the one-step N-trifluoromethylation of secondary amines. chinesechemsoc.orgchinesechemsoc.org This method is operationally simple and has been applied to a wide range of substrates, including N,N-dialkyl and N-(hetero)aromatic amines. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the formation of a carbamodithioic acid adduct from the amine and CS2, followed by desulfurization and fluorination with AgF. chinesechemsoc.org

Furthermore, N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine (B1172632) reagents have been designed for the direct incorporation of the NCF3 moiety into various substrates under photoredox catalysis. acs.org These reagents enable the regioselective C–H trifluoromethylamination of arenes and the tandem trifluoromethylamination/functionalization of alkenes and dienes. acs.org

Table 2: N-Trifluoromethylation of Amines with Specific Reagents

| Amine Substrate | Reagent(s) | Product Type | Reference |

| Secondary amines | CS2, AgF | N-CF3 amines | chinesechemsoc.orgchinesechemsoc.org |

| Heterocycles | Togni reagent (hypervalent iodine) | N-CF3 heterocycles | nih.gov |

| Arenes, alkenes | N-Boc-N-trifluoromethyl hydroxylamine, photoredox catalyst | N-CF3 compounds | acs.org |

Synthesis via Perfluorinated Building Blocks and Intermediates

An alternative to direct trifluoromethylation is the use of perfluorinated building blocks that already contain the trifluoromethyl group. These intermediates are then used in subsequent reactions to construct the desired hydrazine framework.

Reactions Involving Trifluoroacetimidoyl Chlorides

Trifluoroacetimidoyl chlorides are versatile building blocks for the synthesis of various trifluoromethyl-containing heterocycles. nih.govnih.gov A multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate (B1144303), and a formyl source can be used to construct 3-trifluoromethyl-1,2,4-triazoles. nih.govnih.gov

The proposed mechanism involves the initial reaction of the trifluoroacetimidoyl chloride with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate. nih.gov This intermediate then reacts with the formyl source, followed by intramolecular cyclization and dehydration to yield the final triazole product. nih.gov This methodology is notable for its operational simplicity, broad substrate scope, and high efficiency. nih.govnih.gov While this method produces triazoles, the core reaction forming the trifluoroacetimidohydrazide is a key step towards hydrazine analogues.

Condensation Reactions of Fluorinated Carbonyl Compounds with Hydrazine Hydrate

The condensation of fluorinated carbonyl compounds, such as fluoral (trifluoroacetaldehyde), with hydrazine derivatives is a direct method for preparing trifluoromethylated hydrazones. nih.gov These reactions are typically straightforward and can be performed under mild conditions. researchgate.net For instance, the condensation of a commercially available fluoral hemiacetal with acylhydrazides yields trifluoromethylated acylhydrazones. nih.gov

These trifluoromethylated hydrazones are stable and can serve as versatile intermediates for further synthetic transformations. nih.gov While the direct condensation of a suitable fluorinated carbonyl with hydrazine could theoretically lead to this compound, the reactivity of the intermediates often leads to the formation of hydrazones and azines. lookchem.com The reaction of terephthaloyl or isophthaloyl chloride with hydrazine hydrate is a known method to produce bis-hydrazide derivatives, which can be further cyclized. researchgate.net

Table 3: Synthesis from Perfluorinated Building Blocks

| Perfluorinated Building Block | Reactant(s) | Product Type | Reference |

| Trifluoroacetimidoyl chloride | Hydrazine hydrate, TFBen | 3-Trifluoromethyl-1,2,4-triazoles | nih.govnih.gov |

| Fluoral hemiacetal | Acylhydrazides | Trifluoromethylated acylhydrazones | nih.gov |

Formation from 1,1,1-Trifluoroalkan-2,3-diones

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a well-established route for the synthesis of pyrazoles. This methodology has been extended to fluorinated precursors, providing access to trifluoromethyl-substituted pyrazoles, which are structurally related to acyclic fluorinated hydrazines. A general approach involves the condensation of a trifluoromethyl-containing 1,3-diketone with a functionalized hydrazine. acs.org

A notable example is the one-pot synthesis of N-trifluoromethyl pyrazoles from diketones and a di-Boc protected trifluoromethylhydrazine. acs.org This method demonstrates the feasibility of using dicarbonyl compounds to construct fluorinated nitrogen-containing heterocycles. The reaction proceeds through the transient generation of trifluoromethylhydrazine, which then undergoes cyclization with the diketone. acs.org

Kinetic studies of the Knorr pyrazole (B372694) synthesis using trifluoromethyl-substituted diketones and arylhydrazines have shown that the reaction is first-order in both reactants at a pH greater than 1.6. rsc.org These fundamental studies provide insights into the reaction mechanism, which is crucial for optimizing the synthesis of such fluorinated heterocycles. The synthesis of 3-trifluoromethylpyrazoles, in particular, is a common application of the reaction between trifluoromethylated 1,3-dicarbonyl compounds and hydrazines. acs.org

Table 1: Synthesis of Trifluoromethylated Pyrazoles from 1,3-Diketones and Hydrazines

| 1,3-Diketone Precursor | Hydrazine Derivative | Product | Key Findings | Reference |

| Unsymmetrical 1,3-diketone | Monosubstituted hydrazine | Mixture of pyrazole regioisomers | The Knorr synthesis can lead to a mixture of products depending on the substitution pattern of the diketone. rsc.org | rsc.org |

| Trifluoromethyl-substituted diketone | Arylhydrazine | 3-Trifluoromethylpyrazole | Reaction kinetics have been studied, providing mechanistic insights. rsc.org | rsc.org |

| Diketones | Di-Boc trifluoromethylhydrazine | N-trifluoromethyl pyrazoles | A one-pot synthesis has been developed involving the in-situ generation of trifluoromethylhydrazine. acs.org | acs.org |

Asymmetric Synthesis of Chiral Fluorinated Hydrazines

The development of methods for the asymmetric synthesis of chiral fluorinated hydrazines is of high importance due to the prevalence of chiral amines in biologically active molecules.

Palladium-Catalyzed Asymmetric Hydrogenation of Fluorinated Hydrazones

An efficient method for the synthesis of chiral fluorinated hydrazines involves the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones. nih.gov This approach has demonstrated high yields and enantioselectivities. By employing a specific catalyst, [Pd(R)-DTBM-SegPhos(OCOCF3)2], a broad range of fluorinated hydrazones, including those with β-aryl, γ-aryl, and alkyl-chain substituents, can be effectively hydrogenated. nih.gov

The reaction conditions are crucial for achieving high performance. For instance, the direct asymmetric reductive amination between trifluoromethyl-substituted ketones and benzohydrazides can also be achieved using this catalytic system, albeit with slightly lower enantioselectivity. nih.gov

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Fluorinated Hydrazones

| Substrate | Catalyst | Yield | Enantioselectivity (ee) | Reference |

| β-Aryl substituted fluorinated hydrazone | [Pd(R)-DTBM-SegPhos(OCOCF3)2] | High | Up to 94% | nih.gov |

| γ-Aryl substituted fluorinated hydrazone | [Pd(R)-DTBM-SegPhos(OCOCF3)2] | High | High | nih.gov |

| Alkyl-chain substituted fluorinated hydrazone | [Pd(R)-DTBM-SegPhos(OCOCF3)2] | Excellent | Up to 94% | nih.gov |

| Trifluoromethyl-substituted ketone and benzohydrazide | [Pd(R)-DTBM-SegPhos(OCOCF3)2] | Good | Moderate | nih.gov |

Multi-Component Reaction Approaches for Fluorinated Hydrazine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules from simple starting materials in a single step. researchgate.net This strategy has been successfully applied to the synthesis of fluorinated hydrazine derivatives, particularly nitrogen-containing heterocycles.

A notable example is the metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate to produce 3-trifluoromethyl-1,2,4-triazoles. researchgate.net This method is scalable and demonstrates broad substrate scope, providing a straightforward route to these biologically important scaffolds in moderate to good yields. researchgate.net The reaction likely proceeds through the initial coupling of the trifluoroacetimidoyl chloride with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate. researchgate.net

Other MCRs involving hydrazine hydrate have been developed for the synthesis of various heterocyclic systems, such as pyrano[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines. researchgate.netresearchgate.net These reactions highlight the versatility of hydrazine hydrate as a key building block in the construction of complex fluorinated molecules.

Synthesis of N-Trifluoromethylated Secondary Amines as Key Precursors

N-Trifluoromethylated secondary amines are valuable precursors for the synthesis of more complex N-CF3 containing compounds. However, their preparation can be challenging due to their instability. researchgate.net

Utilization of Hydrogen Fluoride Redox Systems in N-CF3 Amine Generation

Recent methodologies have focused on the in-situ generation of hydrogen fluoride (HF) to facilitate the synthesis of N-CF3 secondary amines. One such approach involves the reaction of isothiocyanates with silver fluoride (AgF). In this system, HF is mildly produced from the reaction of triethylsilane with AgF. researchgate.net The in-situ generated HF then adds to a difluoromethyl imine intermediate, which is formed through the desulfurization-fluorination of the isothiocyanate, to yield the desired N-CF3 secondary amine with excellent isolated yields. researchgate.net

Another strategy utilizes Et3N·3HF as the HF source in the oxidative fluorination of isocyanides. acs.org This method, which employs N-bromosuccinimide (NBS) as the oxidant, provides a practical route to N-CF3 secondary amines. acs.org The reaction is believed to proceed through an isocyanide dihalide intermediate that undergoes substitution and addition reactions to form the N-CF3 functionality. acs.org These methods showcase the utility of controlled HF generation in overcoming the challenges associated with the synthesis of N-CF3 secondary amines. A key advantage of some of these protocols is their simplicity, where reagents and by-products can be removed by simple filtration and evaporation. acs.org

Reactivity and Mechanistic Studies of 1,2 Bis Trifluoromethyl Hydrazine Derivatives

Fundamental Reaction Pathways and Transformation Mechanisms

The presence of two highly electronegative trifluoromethyl groups significantly influences the reactivity of the N-N bond in 1,2-bis(trifluoromethyl)hydrazine and its derivatives, leading to unique reaction pathways and the formation of various heterocyclic systems.

Cyclization Reactions Leading to Heterocyclic Systems

Cyclization reactions involving derivatives of this compound are a cornerstone for the synthesis of various fluorine-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. The trifluoromethyl groups often enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules.

Trifluoromethyl-substituted 1,2,4-triazoles are a prominent class of N-heterocycles with extensive applications. frontiersin.orgnih.gov The synthesis of these compounds often involves the use of hydrazine (B178648) derivatives in cyclization reactions. One common strategy is the three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines, which yields 3-trifluoromethyl-5-substituted-1,2,4-triazoles in good to excellent yields. researchgate.net

Another approach involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate (B1144303) and a formyl source, such as benzene-1,3,5-triyl triformate (TFBen), to produce 3-trifluoromethyl-1,2,4-triazoles. nih.gov This multicomponent reaction proceeds through the initial formation of a trifluoroacetimidohydrazide intermediate. nih.gov The reaction conditions, including the choice of acid additive and solvent, have been optimized to achieve high yields. nih.gov A variety of trifluoroacetimidoyl chlorides with both electron-donating and electron-withdrawing groups on the aryl ring are well-tolerated in this reaction. nih.gov

Furthermore, tandem addition/cyclization reactions of trifluoromethyl N-acylhydrazones with cyanamide (B42294) provide an efficient route to polysubstituted 3-trifluoromethyl-1,2,4-triazolines, which can be subsequently oxidized to the corresponding 1,2,4-triazoles. nih.gov The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole (B157312) with hydrazine also leads to the formation of 4-amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole. acs.org

| Starting Materials | Reagents | Product | Yield (%) | Reference |

| Trifluoroacetimidoyl chloride, Hydrazine hydrate | Benzene-1,3,5-triyl triformate, TFA | 3-Trifluoromethyl-1,2,4-triazole | 53-78% | nih.gov |

| Ethyl trifluoroacetate, Hydrazine | Amidines, NaOH | 3-Trifluoromethyl-5-substituted-1,2,4-triazoles | Good to Excellent | researchgate.net |

| Trifluoromethyl N-acylhydrazones | Cyanamide | Polysubstituted 3-trifluoromethyl-1,2,4-triazolines | Good | nih.gov |

| 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole | Hydrazine | 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole | - | acs.org |

Pyridazine derivatives can be synthesized through aza-Diels-Alder reactions. organic-chemistry.org While direct cycloaddition reactions involving this compound are not extensively detailed, the general principle involves the reaction of a diene with a dienophile containing an N=N bond. In the context of forming bis(trifluoromethyl)pyridazines, a hypothetical pathway could involve the in situ generation of a bis(trifluoromethyl)diazene from this compound, which would then act as the dienophile in a [4+2] cycloaddition with a suitable diene. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups, such as trifluoromethyl groups. beilstein-journals.org

Hydrazine derivatives have been utilized in Diels-Alder reactions to facilitate the aromatization of biobased furfurals into renewable aromatics. nih.govtno.nlnih.gov This suggests the potential for using hydrazine derivatives to mediate cycloaddition-aromatization sequences.

The synthesis of pyrazoles, pyrazolines, and pyrazolidines frequently employs the cyclocondensation of hydrazine derivatives with 1,3-difunctional compounds. nih.gov

Pyrazoles: Trifluoromethylated pyrazoles are commonly synthesized by the reaction of trifluoromethyl-containing 1,3-diketones with hydrazine derivatives. nih.gov The reaction proceeds via a cyclocondensation mechanism. nih.govyoutube.com Another method involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. nih.gov A one-pot synthesis of N-trifluoromethyl pyrazoles has been developed from di-Boc trifluoromethylhydrazine and various 1,3-dicarbonyl compounds. acs.org

Pyrazolines: These five-membered heterocycles are often prepared through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. sci-hub.senih.govnih.gov The reaction typically proceeds under acidic or basic conditions. nih.gov A variety of catalysts can be employed to improve the efficiency and selectivity of the reaction. sci-hub.se

Pyrazolidines: Trifluoromethylated pyrazolidines can be synthesized via a [3+2] cycloaddition reaction between trifluoromethylated N-acylhydrazones and nitroolefins under phase-transfer catalysis. rsc.orgnih.gov These pyrazolidines can be further transformed into trifluoromethylated pyrazoles. rsc.org Cascade Michael/intramolecular transamidation reactions of certain methyleneindolinone derivatives with hydrazines also yield pyrazolidin-3-one (B1205042) derivatives. researchgate.net

| Heterocycle | Starting Materials | Key Reagents/Conditions | Product Features | Reference |

| Pyrazole | 2-(Trifluoromethyl)-1,3-diketone, Phenylhydrazine | Ethanol | 1,3,4,5-Substituted pyrazole | nih.gov |

| Pyrazole | α,β-Alkynic hydrazones | Hypervalent iodine reagent | 3-Trifluoromethylpyrazole | nih.gov |

| Pyrazole | Di-Boc trifluoromethylhydrazine, 1,3-Dicarbonyls | In situ deprotection | N-Trifluoromethyl pyrazole | acs.org |

| Pyrazoline | Chalcones, Hydrazine hydrate | Aliphatic acids | N-Substituted pyrazolines | nih.gov |

| Pyrazolidine | Trifluoromethylated N-acylhydrazones, Nitroolefins | Potassium hydroxide, Phase-transfer catalyst | Trifluoromethylated pyrazolidine | rsc.orgnih.gov |

Nucleophilic and Electrophilic Reactivity Profiles

The electronic properties of this compound and its derivatives dictate their reactivity as nucleophiles and electrophiles.

Nucleophilic Reactivity: The nitrogen atoms in hydrazines possess lone pairs of electrons, rendering them nucleophilic. However, the strong electron-withdrawing effect of the two trifluoromethyl groups in this compound significantly reduces the nucleophilicity of the nitrogen atoms compared to hydrazine or alkyl-substituted hydrazines. researchgate.netacs.org Despite this, these compounds can still participate in nucleophilic reactions, particularly with strong electrophiles. The kinetics of the reactions of various hydrazines with benzhydrylium ions and quinone methides have been studied to determine their nucleophilicity parameters. researchgate.netacs.org Studies have shown that while methyl groups increase the reactivity of the α-position of hydrazines, they decrease the reactivity of the β-position. researchgate.netacs.org

Electrophilic Reactivity: The significant polarization of the N-N bond due to the trifluoromethyl groups can impart electrophilic character to the nitrogen atoms. More commonly, derivatives of this compound, such as azo compounds (R-N=N-R where R = CF3), can act as electrophiles in reactions like the Diels-Alder reaction. Additionally, the development of electrophilic trifluoromethylating reagents has been a major area of research. beilstein-journals.orguni-muenchen.de While not directly this compound, related S-trifluoromethyl and hypervalent iodine-based reagents are used to introduce the CF3 group onto various nucleophiles. beilstein-journals.orguni-muenchen.de

Reductive Amination Processes Involving Hydrazines

Reductive amination is a fundamental transformation in organic synthesis for the formation of amines from carbonyl compounds. While direct reductive amination using this compound is not a common transformation due to the reduced nucleophilicity and potential for N-N bond cleavage, related processes involving hydrazine derivatives are well-established.

Hydrazine hydrate can be used as both a nitrogen and hydrogen source in the nickel-catalyzed reductive amination of aldehydes and ketones to form primary amines. rsc.org This process involves the in situ formation of a hydrazone intermediate followed by reduction. The efficiency of this reaction is highly dependent on the catalyst system. rsc.org

Enzymatic reductive aminations, or reductive hydrazinations, have also been developed using imine reductases (IREDs). nih.gov These biocatalytic methods allow for the reaction of carbonyls with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov Furthermore, a palladium-catalyzed asymmetric hydrogenation and reductive amination approach has been developed for the synthesis of chiral trifluoromethyl-substituted hydrazines from trifluoromethyl-substituted ketones and hydrazines. figshare.com

Defluoroalkylation Reactions with Trifluoromethylated Aromatic Compounds

A notable reaction involving hydrazine derivatives is the defluoroalkylation of trifluoromethylarenes. This process allows for the selective activation of a single C-F bond in a CF3 group. For instance, the reaction of various CF3-arenes with hydrazones has been investigated. Bis(trifluoromethyl)benzenes have proven to be excellent substrates, regardless of the substitution pattern, with yields ranging from 54% to 82%. acs.org The reaction demonstrates selectivity, as the defluoroalkylation products (ArCF2R) are more resistant to reduction than the starting trifluoromethylarenes (ArCF3). acs.org This method is also tolerant of non-fluorinated electron-withdrawing groups on the aromatic ring. acs.org

The steric and electronic properties of the hydrazone component also play a crucial role. While β-isopropyl substituted hydrazones react efficiently, α-isopropyl groups lead to diminished reactivity. acs.org Hydrazones derived from aryl aldehydes, including those with methoxy (B1213986) substituents at various positions, are also suitable reaction partners, affording moderate to good yields. acs.org

| Trifluoromethylarene Substrate | Hydrazone Partner | Yield (%) |

|---|---|---|

| 1,2-Bis(trifluoromethyl)benzene | Hydrazone 2 | 54 |

| 1,3-Bis(trifluoromethyl)benzene | Hydrazone 2 | 82 |

| 1,4-Bis(trifluoromethyl)benzene | Hydrazone 2 | 79 |

| 5-Cyano-1,3-bis(trifluoromethyl)benzene | Hydrazone 2 | 72 |

| 5-(Methoxycarbonyl)-1,3-bis(trifluoromethyl)benzene | Hydrazone 2 | 75 |

| Methyl 4-(trifluoromethyl)benzoate | β-isopropyl hydrazone 14 | 62 |

| Methyl 4-(trifluoromethyl)benzoate | α-isopropyl group 15 | 41 |

| Methyl 4-(trifluoromethyl)benzoate | Benzaldehyde-derived hydrazone 19 | 67 |

| Methyl 4-(trifluoromethyl)benzoate | 4-Methoxybenzaldehyde-derived hydrazone 20 | 62 |

Radical-Mediated Reaction Pathways

Hydrazine derivatives, particularly those with trifluoromethyl groups, are precursors to various radical species. The chemistry of free radicals is extensive, with applications in the synthesis of molecules relevant to pharmaceuticals, agrochemicals, and materials science. nih.gov The trifluoromethyl group is a highly sought-after moiety in drug discovery due to its ability to enhance properties like metabolic stability and lipophilicity. nih.gov

One area of study involves the formation of 1,2,4-triazinyl radicals from N'-aryl-N'-[2-nitro(het)aryl]hydrazides. acs.org These hydrazide precursors are synthesized via the nucleophilic aromatic substitution of 1-halo-2-nitroarenes with N'-arylhydrazides. acs.org A subsequent reduction of the nitro group followed by acid-mediated cyclodehydration yields fused triazines, which can then be converted to the desired radicals upon treatment with a base. acs.org For example, 1-phenyl-3,7-bis(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl radical has been synthesized through this general approach. acs.org

The generation of alkyl radicals from carboxylic acids via the Minisci reaction, which can then functionalize electron-deficient heteroarenes, is another important radical-mediated pathway. nih.gov While not directly involving this compound, this highlights the broader context of radical chemistry in modifying heterocyclic structures, a field where trifluoromethylated building blocks are of high value.

Intramolecular Rearrangement Phenomena in Hydrazine Derivatives

Intramolecular rearrangements are a fascinating aspect of the chemistry of hydrazine derivatives. For instance, the reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene (B1295306) initially yields the expected Diels-Alder adduct. nih.gov However, this adduct is unstable and can undergo a rearrangement to a formal [2+2] cycloadduct in polar solvents or in the solid state. nih.gov This conversion showcases a crystal-to-crystal rearrangement. nih.gov In the presence of acid, a third isomer is formed through a retro-Diels-Alder reaction, isomerization of the fulvene, and a subsequent regio-specific Diels-Alder reaction. nih.gov

Another example of intramolecular dynamics is observed in palladium complexes of 1,2-bis(trifluoroacetyl)hydrazine. mdpi.com A bis(triphenylphosphine)palladium (B8599230) complex of this ligand exhibits dynamic behavior in solution, which is attributed to a rapid formal rearrangement of the phosphine (B1218219) ligands. mdpi.com This fluxional process likely involves a twist-rotation mechanism through a transient pseudo-tetrahedral intermediate. mdpi.com

Furthermore, a Curtius-type rearrangement of N-CF3 carbamoyl (B1232498) azides provides access to N-CF3 hydrazines. nih.gov This rearrangement proceeds upon heating and represents a key step in the synthesis of this class of compounds. nih.gov

| Compound | Isomer Type | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| 3 | [4+2] Cycloadduct | 0.0 |

| 6 | [2+2] Cycloadduct | -9.0 |

| 8 | Rearranged Diels-Alder Product | -18.8 |

Chemical Stability and Degradation Mechanisms of Trifluoromethylated Hydrazines

The stability of trifluoromethylated hydrazines is a critical factor for their synthesis, storage, and application. Generally, hydrazines are susceptible to degradation, with oxidation being a primary pathway. cdc.gov The rate of degradation in aqueous systems is influenced by factors such as pH, oxygen concentration, and the presence of metal ions. cdc.govresearchgate.net While hydrazines are generally more stable under acidic conditions or in the absence of oxygen, their solutions can be unstable in neutral or alkaline conditions with oxygen present. researchgate.net

N-Trifluoromethyl hydrazines have been found to be remarkably robust compounds. nih.gov They exhibit stability across a range of conditions, including the presence of acids and bases. nih.gov However, the stability can be highly dependent on the specific structure and substitution pattern. For example, the HCl salt of trifluoromethylhydrazine has been shown to be unstable in solution, with a relatively short half-life. wuxiapptec.com

The atmospheric degradation of hydrazine is primarily driven by reactions with hydroxyl radicals. researchgate.net This oxidation process is a key factor in determining the environmental fate of hydrazine. researchgate.net While specific data for this compound is less common, it is expected to undergo similar degradation pathways, although the rates may differ due to the influence of the trifluoromethyl groups. cdc.gov The synthesis of trifluoromethylated 1,2,4-triazoles from trifluoromethylated amidrazone intermediates, which are derived from hydrazine hydrate, often requires mild, controlled conditions to manage the stability of the intermediates. organic-chemistry.org

Spectroscopic and Structural Characterization of 1,2 Bis Trifluoromethyl Hydrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For 1,2-bis(trifluoromethyl)hydrazine (CF₃-NH-NH-CF₃), the analysis of these three nuclei offers a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signal from the two equivalent hydrazine (B178648) protons (N-H).

Chemical Shift (δ): The protons are attached to nitrogen atoms, which are in turn bonded to highly electronegative CF₃ groups. This strong electron-withdrawing effect would significantly deshield the protons, causing their signal to appear at a relatively high chemical shift (downfield), likely in the range of 5.0-8.0 ppm.

Integration: The integral of this signal would correspond to two protons.

Multiplicity: The signal for the N-H protons is expected to exhibit splitting due to coupling with the adjacent fluorine atoms. Coupling over three bonds (H-N-N-C-F) is possible, but the most significant coupling would likely be the three-bond H-N-C-F coupling. This would split the proton signal into a quartet (due to the three equivalent fluorine atoms of the CF₃ group), with a coupling constant (³JHF) typically in the range of 5-10 Hz. Further coupling to the ¹⁴N nucleus may cause broadening of the signal.

Table 1: Predicted ¹H NMR Data for this compound This table is generated based on predictive analysis.

| Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constant (J) / Hz | Assignment |

|---|---|---|---|

| 5.0 - 8.0 | Quartet (q) or Broad Quartet | ³JHF ≈ 5-10 | N-H |

The ¹³C NMR spectrum provides information about the carbon skeleton. In this molecule, the two carbon atoms of the trifluoromethyl groups are chemically equivalent.

Chemical Shift (δ): The carbon atoms are directly bonded to three highly electronegative fluorine atoms. This environment causes a significant downfield shift, typically placing the signal in the range of 120-130 ppm.

Multiplicity: The most prominent feature of the ¹³C signal for a CF₃ group is the large one-bond coupling to the three fluorine atoms (¹JCF). This coupling splits the carbon signal into a distinct quartet. The ¹JCF coupling constants for trifluoromethyl groups are typically very large, often in the range of 270-280 Hz.

Table 2: Predicted ¹³C NMR Data for this compound This table is generated based on predictive analysis.

| Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constant (J) / Hz | Assignment |

|---|---|---|---|

| 120 - 130 | Quartet (q) | ¹JCF ≈ 270-280 | -CF₃ |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. nih.gov

Chemical Shift (δ): The chemical shift of trifluoromethyl groups attached to nitrogen is influenced by the electronic environment. For N-CF₃ groups, the signal is typically observed in the range of -60 to -70 ppm relative to a CFCl₃ standard.

Multiplicity: The six fluorine atoms in this compound are chemically equivalent. Their signal would be split by the two adjacent N-H protons. This three-bond coupling (F-C-N-H) would result in the ¹⁹F signal appearing as a triplet, with a ³JFH coupling constant that mirrors the splitting seen in the proton spectrum (approximately 5-10 Hz).

Table 3: Predicted ¹⁹F NMR Data for this compound This table is generated based on predictive analysis.

| Expected Chemical Shift (δ) / ppm (vs. CFCl₃) | Expected Multiplicity | Expected Coupling Constant (J) / Hz | Assignment |

|---|---|---|---|

| -60 to -70 | Triplet (t) or Broad Triplet | ³JFH ≈ 5-10 | -CF₃ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bond vibrations within a molecule.

The IR spectrum of this compound would be characterized by strong absorptions corresponding to N-H and C-F bond vibrations.

N-H Stretching: The stretching vibration of the N-H bonds is expected to appear as a medium to strong band in the region of 3200-3400 cm⁻¹. The exact position is influenced by hydrogen bonding, which may be present in the condensed phase.

N-H Bending: The bending (scissoring) vibration of the N-H groups typically appears in the 1580-1650 cm⁻¹ region.

C-F Stretching: The most intense and characteristic bands in the spectrum will be due to the C-F stretching vibrations of the two CF₃ groups. These symmetric and antisymmetric stretches give rise to very strong absorptions, typically in the 1100-1300 cm⁻¹ region. bjp-bg.com

N-N Stretching: The N-N stretching vibration is expected to be a weak to medium absorption, often found in the 1000-1100 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound This table is generated based on predictive analysis.

| Expected Frequency Range / cm⁻¹ | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3200 - 3400 | N-H stretch | Medium-Strong |

| 1580 - 1650 | N-H bend | Medium |

| 1100 - 1300 | C-F stretch (symmetric and antisymmetric) | Very Strong |

| 1000 - 1100 | N-N stretch | Weak-Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that result in a significant change in polarizability are strong in the Raman spectrum.

N-N Stretching: The N-N single bond stretch, which is often weak in the IR spectrum, is expected to produce a more intense signal in the Raman spectrum due to the polarizability change of this symmetric bond.

Symmetric C-F Stretching: While both symmetric and antisymmetric C-F stretches are IR active, the symmetric stretch of the CF₃ group is typically a strong and polarized band in the Raman spectrum.

N-H Stretching: The N-H stretching vibration will also be present in the Raman spectrum, though it is often less intense than in the IR spectrum.

Table 5: Predicted Raman Shifts for this compound This table is generated based on predictive analysis.

| Expected Raman Shift / cm⁻¹ | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3200 - 3400 | N-H stretch | Weak-Medium |

| ~1200 | C-F symmetric stretch | Strong |

| 1000 - 1100 | N-N stretch | Medium-Strong |

Compound Index

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For compounds like this compound and its derivatives, fragmentation is expected to occur at the weakest bonds. The fragmentation of the molecular ion often follows predictable pathways that favor the formation of the most stable cations and neutral radicals slideshare.net. General fragmentation patterns for organic molecules can involve alpha-cleavage, inductive cleavage, and rearrangement reactions gbiosciences.commiamioh.edu.

While a specific mass spectrum for the parent this compound is not detailed in available literature, educated predictions about its fragmentation can be made based on its structure. The N-N single bond is relatively weak and would be a likely site for initial cleavage. Another prominent fragmentation pathway would involve the loss of a trifluoromethyl radical (·CF₃), which is a stable radical, leading to a significant peak in the spectrum. Subsequent fragmentations could involve the loss of the second CF₃ group or other rearrangements. For larger derivatives, such as 1,2-bis[4-(trifluoromethyl)benzylidene]hydrazine, fragmentation would also involve the benzylidene portions of the molecule.

X-ray Diffraction (XRD) Crystallography

Detailed structural information has been obtained for derivatives of this compound. A notable example is the single-crystal X-ray analysis of 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine researchgate.net. The study revealed that this compound crystallizes in the monoclinic space group P2₁/c researchgate.net.

The molecular structure shows that all carbon and nitrogen atoms are approximately coplanar. The dihedral angle between the two aromatic rings is a mere 5.4(2)° researchgate.net. A significant feature of the structure is the disorder of both trifluoromethyl groups over two positions researchgate.net. The crystallographic data and refinement details are summarized in the interactive table below.

Crystal Data and Structure Refinement for 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine

| Parameter | Value |

| Empirical formula | C₁₆H₁₀F₆N₂ |

| Formula weight | 344.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.030(3) Å, b = 7.903(3) Å, c = 24.074(9) Å, β = 100.858(12)° |

| Volume | 1500.4(10) ų |

| Z | 4 |

| Calculated density | 1.523 Mg/m³ |

| Absorption coefficient | 0.14 mm⁻¹ |

| F(000) | 696 |

| Crystal size | 0.20 x 0.18 x 0.15 mm |

| Theta range for data collection | 1.7 to 27.1° |

| Reflections collected | 7290 |

| Independent reflections | 3283 [R(int) = 0.075] |

| Final R indices [I>2sigma(I)] | R1 = 0.060, wR2 = 0.174 |

| R indices (all data) | R1 = 0.124, wR2 = 0.211 |

Data sourced from Acta Crystallographica Section E, 2007. researchgate.net

The refined structural model provides precise bond lengths and angles, confirming the expected geometry for the hydrazine derivative.

In the crystal structure of 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine , it was determined that there are no classical hydrogen bonds present. The crystal structure is primarily stabilized by van der Waals interactions researchgate.net.

However, in many organofluorine compounds, other weak intermolecular interactions play a crucial role.

Hydrogen Bonding: While absent in the specific derivative studied, hydrogen bonds involving fluorine are a subject of considerable interest. The high electronegativity of fluorine can polarize adjacent C-H bonds, enabling weak C-H···F hydrogen bonds rsc.orgfrontiersin.orgnih.gov. These interactions, though typically weak, can be significant in directing crystal packing rsc.org. The strength and geometry of such bonds are influenced by the electronic environment of both the carbon and fluorine atoms mdpi.com.

Halogen Bonding: Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) nih.gov. This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the R-X bond nih.govacs.org. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl) and the presence of electron-withdrawing groups on the molecule nih.govacs.org. While fluorine is the least polarizable halogen and typically does not form strong halogen bonds, interactions involving fluorine are not impossible and have been observed, particularly in highly fluorinated systems rsc.orgrsc.org. The introduction of trifluoromethyl groups can significantly influence the potential for such interactions in derivative structures nih.gov.

Theoretical and Computational Investigations of Perfluorinated Hydrazines

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetic landscape of molecules. For perfluorinated hydrazines, these calculations are crucial for predicting their geometry, stability, and spectroscopic signatures.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular computational method for studying hydrazine (B178648) derivatives due to its balance of accuracy and computational cost. researchgate.netacs.org DFT calculations are employed to optimize molecular geometries, determine vibrational frequencies, and calculate electronic properties. For instance, in studies of various hydrazine derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(2d,2p) have been used to investigate molecular structures and reaction mechanisms. researchgate.net

In the context of trifluoromethyl-containing compounds, DFT is used to study their thermodynamic parameters. For example, theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have utilized DFT to calculate bond dissociation enthalpy (BDE), ionization potential (IP), and other properties to assess their antioxidant capabilities. nih.gov Although specific DFT data for 1,2-Bis(trifluoromethyl)hydrazine is scarce, the methodologies applied to these related compounds would be directly applicable.

A study on pyrazoline analogues, which can be synthesized from hydrazine, employed DFT to analyze their molecular conformation and the effect of substituents on their physicochemical properties. acs.org Similarly, DFT calculations have been used to investigate the geometries and energies of hydrazine dehydrogenation by copper complexes, using hydrazine as a computationally efficient substrate. researchgate.net

Electronic Structure Elucidation (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

In studies of hydrazine derivatives, HOMO-LUMO analysis is used to understand the electron transfer mechanism between the molecule and other substances. researchgate.net For fluorinated compounds, the introduction of electron-withdrawing groups like trifluoromethyl can significantly affect the HOMO and LUMO energy levels. For example, in a study of fluorinated electron-withdrawing groups, PhCF3 was found to have a LUMO energy of -0.57 eV. semanticscholar.org

| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Phenyl-CF3 | - | -0.57 | - | semanticscholar.org |

| Phenyl-OCF3 | - | -0.22 | - | semanticscholar.org |

| Phenyl-SCF3 | - | -0.78 | - | semanticscholar.org |

| Phenyl-SF5 | - | -0.90 | - | semanticscholar.org |

Prediction and Correlation of Spectroscopic Properties

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. Theoretical calculations can provide vibrational (IR and Raman) and electronic (UV-Vis) spectra.

For hydrazine derivatives, time-dependent DFT (TD-DFT) is often used to simulate UV-Vis spectra and understand electronic transitions. najah.edu In a study of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, TD-DFT calculations were performed to construct the UV-Vis spectra of its isomers. najah.edu The results were then compared with experimental spectra measured in different solvents. najah.edu

DFT calculations are also used to predict vibrational frequencies. These calculated frequencies are often scaled to better match experimental IR and Raman spectra. This correlation helps in the assignment of vibrational modes to specific molecular motions. For example, in a study of trifluoroacetyl triflate, DFT calculations were used to identify the IR absorptions of different conformers. mdpi.com

Tautomeric Equilibrium and Conformational Analysis

Molecules like this compound can exist in different conformations due to rotation around single bonds. Computational chemistry provides a means to explore the potential energy surface and identify stable conformers and the energy barriers between them.

For example, a conformational analysis of trifluoroacetyl triflate using DFT revealed the presence of three minima on the potential energy surface, corresponding to a syn-anti conformer and a pair of enantiomeric syn-gauche forms. mdpi.com Experimental techniques like matrix isolation IR spectroscopy can then be used to verify the presence of these multiple conformers. mdpi.com

In the case of hydrazine itself, it is known to have three structural conformers: gauche, anti, and cis, with the gauche conformer being the most stable. The introduction of bulky and electron-withdrawing trifluoromethyl groups in this compound would significantly influence the conformational preferences and the rotational barriers around the N-N bond.

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and characterizing transition states. This is particularly valuable for understanding the degradation, synthesis, and reactivity of perfluorinated hydrazines.

For instance, high-level computational studies on the thermal degradation of perfluoroalkyl carboxylic acids have proposed reaction pathways involving C-C bond homolytic cleavages and subsequent β-scissions. nih.gov The activation energies for these steps were calculated to be around 30-45 kcal/mol. nih.gov

In the context of hydrazine chemistry, DFT has been used to study the mechanism of hydrazine dehydrogenation by copper complexes, identifying intermediates and transition states. researchgate.net Similarly, studies on the reactions of hydrazines with ozone have used computational methods to investigate the formation mechanisms of various products. researchgate.net A key aspect of these studies is the calculation of reaction energy barriers, which helps in determining the most favorable reaction pathways.

Advanced Computational Interaction Analysis

Beyond the electronic structure of isolated molecules, advanced computational methods can be used to analyze intermolecular interactions. This is important for understanding the behavior of this compound in condensed phases and its interactions with other molecules.

Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density and characterize chemical bonds and non-covalent interactions. For example, QTAIM analysis was used to identify and characterize intramolecular hydrogen bonds in 2-(trifluoromethyl)phenothiazine derivatives. nih.gov

While not directly focused on this compound, these advanced computational techniques provide a framework for understanding how this molecule would interact with its environment, including potential hydrogen bonding, halogen bonding (involving fluorine), and other non-covalent interactions that would dictate its physical and chemical properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (a normalized contact distance), shape index, and curvedness onto the surface, researchers can identify and analyze different types of atomic contacts that contribute to the crystal packing.

For various hydrazine derivatives, Hirshfeld analysis has been employed to detail the contributions of interactions such as H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts. mdpi.comacs.org For instance, in the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the analysis revealed that H⋯H, O⋯H/H⋯O, and Cl⋯H/H⋯Cl interactions were the most significant contributors to the crystal packing. nih.gov However, a specific Hirshfeld surface analysis for this compound has not been reported.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

Molecular Electrostatic Potential (MEP) maps are used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Fukui functions are another descriptor of local reactivity, derived from conceptual density functional theory (DFT). They help in identifying which atoms in a molecule are more likely to accept or donate electrons.

While these analyses have been performed on various organic molecules, including some hydrazine derivatives, to understand their reactivity and stability, specific MEP and Fukui function data for this compound are not available in the surveyed literature. tcichemicals.com

Thermodynamic Property Calculations

The calculation of thermodynamic properties, such as heat capacity, enthalpy, entropy, and Gibbs free energy, provides fundamental data on the stability and behavior of a compound under different conditions. These properties are often determined through a combination of experimental calorimetry and theoretical calculations.

Studies have been published detailing the thermodynamic properties of related compounds like trimethylhydrazine (B156840) and other complex ionic liquids. dtic.milchemsrc.com For example, the heat capacities, heat of fusion, and heat of vaporization for trimethylhydrazine have been measured. dtic.mil However, a corresponding comprehensive thermodynamic study for this compound is not found in the existing scientific literature.

Research Applications of 1,2 Bis Trifluoromethyl Hydrazine and Its Derivatives

Role as Versatile Synthetic Building Blocks in Organic Synthesis

The presence of both a reactive hydrazine (B178648) backbone and stable trifluoromethyl groups makes 1,2-bis(trifluoromethyl)hydrazine and related structures powerful building blocks for constructing complex molecules. beilstein-journals.org

Precursors for Novel Heterocyclic Systems

This compound and its derivatives, such as trifluoromethylated hydrazones and trifluoroacetimidoyl chlorides, are extensively used as precursors in the synthesis of a wide array of novel heterocyclic compounds. beilstein-journals.orgnih.govrsc.org The incorporation of the trifluoromethyl group into these systems is of particular interest as it can significantly enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of the resulting molecules, which is highly desirable in pharmaceutical and agrochemical applications. rsc.org

The synthesis of these heterocyclic systems often proceeds through cycloaddition or condensation reactions. For instance, trifluoromethylated hydrazonoyl halides react with thiocarbonyl compounds in [3+2] cycloadditions to yield trifluoromethylated 1,3,4-thiadiazoles. beilstein-journals.org Similarly, a [3+3] annulation reaction between trifluoroacetonitrile (B1584977) imine and mercaptocarboxylic acids can produce fluorinated 1,3,4-thiadiazines. beilstein-journals.org

A significant application is the synthesis of N-trifluoromethyl pyrazoles. Research has demonstrated a method for generating transient trifluoromethylhydrazine from precursors like N-CF3 di-Boc hydrazine, which is then trapped in situ with 1,3-dicarbonyl compounds to form the desired pyrazole (B372694) structures. acs.org This approach builds upon earlier work and provides an improved and scalable method for creating these valuable heterocyclic compounds. acs.org

Multicomponent reactions offer an efficient pathway to complex molecules. A metal-free, three-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate (B1144303), and benzene-1,3,5-triyl triformate has been developed to produce 3-trifluoromethyl-1,2,4-triazoles. nih.gov This method is noted for its use of readily available reagents and operational simplicity. nih.gov The table below summarizes various heterocyclic systems synthesized using trifluoromethyl-hydrazine derivatives.

| Precursor/Building Block | Reaction Type | Resulting Heterocycle | Reference |

| Trifluoromethylated hydrazonoyl halides | [3+2] Cycloaddition | 1,3,4-Thiadiazoles | beilstein-journals.org |

| Trifluoroacetonitrile imine | [3+3] Annulation | 1,3,4-Thiadiazines | beilstein-journals.org |

| Trifluoroacetaldehyde (B10831) hydrazones | Asymmetric 6π electrocyclization | 3-Trifluoromethyl-1,4-dihydropyridazines | beilstein-journals.org |

| Trifluoroacetimidoyl chlorides, Hydrazine hydrate | Multicomponent reaction | 3-Trifluoromethyl-1,2,4-triazoles | nih.gov |

| N-CF3 di-Boc hydrazine (transiently forming Trifluoromethylhydrazine) | Cyclization with 1,3-dicarbonyls | N-Trifluoromethyl pyrazoles | acs.org |

| Trifluoroacetimidoyl chlorides, Hydrazones | Iodine-mediated annulation | 5-Trifluoromethyl-1,2,4-triazoles | rsc.org |

| Formylchromone, Hydrazine hydrate | Tandem pathway | Chromenopyrazole | nih.gov |

Reagents in Targeted Fluorination Reactions

While often serving as a building block where the CF3 group is incorporated into the final structure, derivatives of this compound also play a role in reactions that can be considered a form of targeted fluorination. The trifluoromethyl group is one of the most common fluorinated groups, present in approximately 20% of fluorinated pharmaceuticals. rsc.org Its introduction into organic molecules can significantly alter their chemical and physical properties. wikipedia.org

The synthesis of trifluoromethyl-containing compounds is a major focus of research, and using building blocks derived from trifluoromethylhydrazine is a key strategy. beilstein-journals.orgrsc.org For example, reagents like trifluoroacetimidoyl halides, which can be prepared from trifluoroacetaldehyde hydrazones, serve as carriers of the CF3 group in various synthetic transformations. beilstein-journals.org These reactions strategically deliver the trifluoromethyl moiety to a target molecule.

Photoredox catalysis has emerged as a powerful method for trifluoromethylation. In one approach, trifluoromethyl radicals are generated from a precursor like iodotrifluoromethane (B1198407) via an iridium photocatalyst. nih.gov These radicals then react with in situ generated enamines (from aldehydes and an organocatalyst) to form α-trifluoromethyl aldehydes with high enantioselectivity. nih.gov While not directly using this compound as the reagent, this illustrates the broader context of using trifluoromethyl-containing synthons in targeted C-CF3 bond formation.

Advanced Materials Science Applications

The unique electronic properties and high formation enthalpy of the trifluoromethyl group make this compound and its derivatives attractive for applications in advanced materials, particularly in the field of energetic materials. researchgate.netnih.gov

Development of Energetic Materials

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. dtic.mil Key performance indicators for these materials include detonation velocity, detonation pressure, density, and thermal stability. nih.govethernet.edu.et The introduction of fluorine-containing groups is a recognized strategy for enhancing these properties. researchgate.netdtic.mil

Design of High Nitrogen Content Compounds

A primary strategy in the design of modern energetic materials is to create compounds with a high nitrogen content. researchgate.netchemistryviews.org These materials derive their energy from the high positive heats of formation associated with numerous N-N and C-N bonds, releasing this energy upon decomposition to form the highly stable N2 molecule. researchgate.net

Hydrazine-based structures are fundamental to this approach. For example, 5,5′-hydrazinebistetrazole is an impact-insensitive and thermally stable high-nitrogen compound that serves as a starting material for various energetic salts. researchgate.net By analogy, the N-N bond in this compound provides a foundational element for building high-nitrogen heterocyclic backbones.

Researchers have successfully synthesized novel high-nitrogen compounds by linking energetic heterocyclic rings, such as triazoles and tetrazoles, with azo or hydrazine bridges. rsc.org For instance, the synthesis of 1,2-bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene and its subsequent reduction to the corresponding hydrazine salts demonstrates a pathway to materials with high heats of formation (up to 1554.7 kJ mol⁻¹) and good thermal stability. rsc.org The combination of a high-nitrogen backbone with energy-rich functional groups is a central theme in developing next-generation energetic materials. nih.gov

Impact of Trifluoromethyl Groups on Detonation Properties

The incorporation of trifluoromethyl (CF3) groups into an energetic molecule has a profound impact on its detonation properties, primarily by increasing its density and heat of formation. wikipedia.orgresearchgate.net Detonation pressure, a critical measure of an explosive's performance, increases with the square of its density. nih.gov

Furthermore, the introduction of groups with high enthalpies of formation, such as the trinitromethyl group, which is structurally related to the trifluoromethyl group, is a proven strategy to enhance detonation performance. nih.gov A study on compounds combining gem-polynitromethyl groups with other energetic moieties yielded a material with a density of 1.93 g cm⁻³ and a calculated detonation velocity of 9411 m s⁻¹. nih.gov The trifluoromethyl group acts similarly by increasing the heat of detonation, which is a measure of the total energy released.

The table below presents a comparison of calculated detonation properties for a parent energetic compound versus a derivative incorporating fluorine-containing groups.

| Compound | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |

| Representative CHON Backbone | (Not specified) | (Not specified) | (Not specified) | researchgate.net |

| Derivative B1 (with F-substituents) | 1.93 | 8.02 | 58.89 | researchgate.net |

| Compound 11 (with trinitromethyl group) | 1.93 | 9411 (m/s) | (Not specified) | nih.gov |

| 5,5′-hydrazinebistetrazole (HBT) | (Not specified) | 8523 (m/s) | 27.7 | researchgate.net |

Functional Materials Development

The development of advanced functional materials often relies on the precise tuning of molecular properties, a goal readily achieved through fluorination. The introduction of trifluoromethyl (CF3) groups, as seen in derivatives of this compound, can significantly alter the electronic, physical, and chemical characteristics of a material. While direct applications of this compound in materials science are an emerging area of research, the utility of analogous fluorinated building blocks provides a strong indication of their potential.

For instance, fluorinated diamines such as 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB) are employed in the synthesis of high-performance polymers, including polyimides and polyimines. ossila.com These materials exhibit exceptional thermal stability, low thermal expansion coefficients, and enhanced optical transparency due to the electron-withdrawing nature of the CF3 groups, which reduces intermolecular charge transfer and color formation. ossila.com It is conceivable that polymers derived from or incorporating the this compound moiety could exhibit similarly valuable properties for applications in electronics and aerospace.

Furthermore, the rigid and well-defined geometries of fluorinated molecules make them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ossila.com These porous materials have applications in gas storage, separation, and catalysis. The predictable coordination behavior and potential for strong intermolecular interactions involving the fluorine atoms of this compound derivatives could lead to the formation of robust frameworks with tailored pore sizes and functionalities. The introduction of perfluoroalkyl side chains has been shown to influence the crystal packing of aromatic molecules, promoting the formation of desirable lamellar structures. usd.edu

The table below summarizes the key properties imparted by trifluoromethyl groups and their potential impact on materials derived from this compound.

| Property Conferred by -CF3 Groups | Potential Impact on Functional Materials | Relevant Applications |

| High Electronegativity | Altered electronic properties, enhanced thermal stability | High-performance polymers, electronics |

| Increased Lipophilicity | Modified solubility and interfacial properties | Membranes, coatings |

| Low Polarizability | Reduced intermolecular interactions, optical transparency | Optoelectronics, transparent films |

| Steric Bulk | Controlled molecular packing and framework geometry | MOFs, COFs, crystalline materials |

Coordination Chemistry of Fluorinated Hydrazines

The presence of both nitrogen and fluorine atoms in this compound and its derivatives makes them intriguing ligands for coordination chemistry. The nitrogen atoms provide lone pairs for metal binding, while the electron-withdrawing trifluoromethyl groups modulate the electronic properties of the resulting metal complexes.

Ligand Design and Metal Complex Formation

Research has demonstrated the successful synthesis of N,O-chelating dicarbonylhydrazido-palladium complexes starting from 1,2-bis(trifluoroacetyl)hydrazine, a close derivative of the parent compound. mdpi.com In these complexes, the deprotonated hydrazine acts as a bidentate ligand, coordinating to the palladium center through both a nitrogen and an oxygen atom to form a stable five-membered chelate ring. mdpi.com This work highlights the ability of the trifluoroacetyl groups to facilitate deprotonation and subsequent coordination.

The synthesis of these palladium complexes can be achieved through two primary routes: the reaction of 1,2-bis(trifluoroacetyl)hydrazine with a Pd(0) source in the presence of a supporting ligand, or the deprotonative coordination with a Pd(II) precursor like palladium acetate. mdpi.com X-ray crystallography has confirmed the square planar geometry of these complexes, with the hydrazido ligand formally acting as a dianionic species. mdpi.com

The electronic environment of the metal center can be further tuned by the choice of ancillary ligands, such as phosphines or diamines, which occupy the remaining coordination sites on the metal. mdpi.com The trifluoromethyl groups exert a strong electron-withdrawing effect, which can influence the catalytic activity and stability of the resulting complexes.

| Precursor | Metal Source | Ancillary Ligand | Resulting Complex Type | Reference |

| 1,2-Bis(trifluoroacetyl)hydrazine | [Pd(dba)2] | 1,3-Bis(diphenylphosphino)propane (DPPP) | N,O-chelating dicarbonylhydrazido-palladium(II) | mdpi.com |

| 1,2-Bis(trifluoroacetyl)hydrazine | [Pd(dba)2] | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N,O-chelating dicarbonylhydrazido-palladium(II) | mdpi.com |

| 1,2-Bis(trifluoroacetyl)hydrazine | Pd(OAc)2 | DPPP or TMEDA | N,O-chelating dicarbonylhydrazido-palladium(II) | mdpi.com |

Synthesis and Characterization of Phosphinohydrazine Derivatives

While the direct synthesis of phosphinohydrazine derivatives from this compound is not yet extensively documented, established synthetic methodologies for fluorinated phosphine (B1218219) ligands provide a clear pathway for their potential creation. The reaction of a silylphosphine, such as Ph2PSiMe3, with a perfluoroalkyl iodide is a high-yield route to novel fluoroalkyl phosphines. manchester.ac.uk A similar approach could likely be adapted for the phosphination of a suitably functionalized this compound derivative.

The resulting phosphinohydrazine ligands would be expected to exhibit unique electronic properties due to the combined influence of the phosphorus and trifluoromethylated hydrazine moieties. The phosphorus atom would provide a soft donor site for coordination to a wide range of transition metals, while the fluorinated backbone would impart significant electron-withdrawing character.

Characterization of these novel ligands would rely on a suite of spectroscopic techniques. Multinuclear NMR spectroscopy (³¹P, ¹⁹F, ¹³C, ¹H) would be crucial for confirming the structure and purity of the compounds. The ³¹P NMR chemical shift and coupling constants, particularly the ¹J(P-Se) coupling in the corresponding phosphine selenide, would provide valuable information about the electronic nature of the phosphine. manchester.ac.uk Single-crystal X-ray diffraction would offer definitive structural elucidation of both the free ligand and its metal complexes.

Applications in Catalysis Research

The development of new catalysts is a driving force in chemical synthesis. Chiral fluorinated hydrazines are promising candidates for the design of novel ligands for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule.

Asymmetric Catalysis Utilizing Chiral Fluorinated Hydrazine Ligands

The synthesis of enantioenriched chiral fluorinated hydrazines has been successfully achieved through the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones. nih.govdicp.ac.cn This method provides a general and efficient route to a variety of chiral hydrazines with high yields and enantioselectivities. nih.govdicp.ac.cn While this research has focused on N-acyl hydrazones, the methodology could potentially be extended to precursors derived from this compound.

Once synthesized, these chiral fluorinated hydrazines can be utilized as ligands in metal-catalyzed asymmetric reactions. The trifluoromethyl groups can play a crucial role in influencing the stereochemical outcome of the reaction through steric and electronic effects. The design of such ligands often involves creating a C2-symmetric or non-symmetrical architecture to effectively control the coordination environment around the metal center.

The development of chiral ligands is a key aspect of asymmetric catalysis. google.com The combination of the rigid, electron-deficient backbone of a this compound derivative with chiral substituents could lead to a new class of highly effective ligands for a range of asymmetric transformations, such as hydrogenations, allylic alkylations, and cyclopropanations. The fluorinated nature of these ligands may also enhance catalyst stability and solubility in specific solvent systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.